molecular formula C7H5BrF2 B2715513 3-Bromo-4,5-difluorotoluene CAS No. 1143502-74-2

3-Bromo-4,5-difluorotoluene

Cat. No.: B2715513
CAS No.: 1143502-74-2
M. Wt: 207.018
InChI Key: IMKKOKJJCBXGFI-UHFFFAOYSA-N
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Description

3-Bromo-4,5-difluorotoluene: is an organic compound with the molecular formula C7H5BrF2 and a molecular weight of 207.02 g/mol . It is a derivative of toluene, where the methyl group is substituted with bromine and fluorine atoms at the 3rd, 4th, and 5th positions, respectively. This compound is used in various chemical synthesis processes and has applications in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Biological Activity

3-Bromo-4,5-difluorotoluene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, as well as its applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H5BrF2
  • Molecular Weight : 221.02 g/mol
  • IUPAC Name : 1-bromo-2,3-difluoro-4-methylbenzene

The presence of bromine and fluorine atoms in the aromatic ring significantly influences its chemical reactivity and biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity . In vitro tests have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial potency.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In cellular assays, it has been found to inhibit the proliferation of cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The compound demonstrated IC50 values in the micromolar range, suggesting significant cytotoxic effects on these cancer cells. Mechanistically, it may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various halogenated toluenes, this compound was evaluated for its antimicrobial efficacy. It outperformed several analogs in inhibiting the growth of Gram-positive and Gram-negative bacteria. The study concluded that the introduction of fluorine atoms enhances lipophilicity, improving membrane penetration and antimicrobial action.

Study 2: Anticancer Mechanism

Another study investigated the anticancer mechanisms of this compound in MCF-7 cells. The findings revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering oxidative stress-mediated apoptosis. Additionally, it was shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
This compoundModerateSignificantEffective against various bacteria and cancer cells
2-Bromo-4-fluorotolueneLowModerateLess effective due to reduced lipophilicity
3-Chloro-4,5-difluorotolueneHighLowStronger antimicrobial but less cytotoxic

Properties

IUPAC Name

1-bromo-2,3-difluoro-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKKOKJJCBXGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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